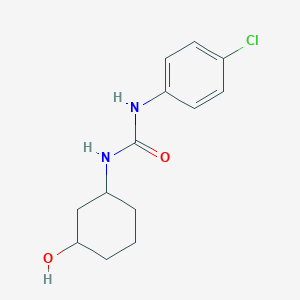
1-(4-chlorophenyl)-3-(3-hydroxycyclohexyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-3-(3-hydroxycyclohexyl)urea (abbreviated as CPCHU) is an organic compound with a wide range of applications in various scientific fields. It is used as a synthetic intermediate in organic synthesis, as a reagent in biological research, and as a catalyst in biocatalysis. CPCHU is also known as 4-chlorophenyl cyclohexyl urea and is a cyclic organic compound with a molecular formula of C13H15ClN2O. It is a white crystalline solid with a melting point of 95-97°C and a boiling point of 214-216°C.
科学研究应用
CPCHU is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other organic chemicals. It is also used as a catalyst in biocatalysis and in the synthesis of polymers. In addition, CPCHU is used in the study of the properties of organic molecules and in the development of new materials.
作用机制
CPCHU acts as a catalyst in biocatalysis by accelerating the rate of reactions between organic molecules. It does this by forming an intermediate complex between the reactants and the catalyst, which allows for the reaction to take place more quickly. The mechanism of action of CPCHU is not completely understood, but it is believed that it involves the formation of a cyclic intermediate, which is then broken down by the catalyst to form the desired product.
Biochemical and Physiological Effects
CPCHU has been studied for its potential biochemical and physiological effects. In animal studies, CPCHU has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have a protective effect against oxidative damage caused by ultraviolet radiation. In addition, CPCHU has been found to have an anti-coagulant effect, which could be beneficial in the treatment of certain medical conditions.
实验室实验的优点和局限性
CPCHU has several advantages for laboratory experiments. It is easy to synthesize and can be stored in a stable form. It is also relatively inexpensive, making it a cost-effective reagent for research. However, CPCHU has some limitations for laboratory experiments. It is not very soluble in water, which can limit its use in some applications. In addition, CPCHU is toxic and should be handled with caution.
未来方向
There are many potential future directions for the use of CPCHU. One potential application is in the development of new drugs and treatments for various diseases. CPCHU could be used to synthesize new compounds that could be used to target specific disease pathways. In addition, CPCHU could be used to study the properties of organic molecules and to develop new materials. Finally, CPCHU could be used to study the biochemical and physiological effects of various compounds.
合成方法
CPCHU is synthesized by reacting 4-chlorobenzaldehyde with cyclohexanone in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-90°C. The resulting compound is then purified by recrystallization from ethanol.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-(3-hydroxycyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-9-4-6-10(7-5-9)15-13(18)16-11-2-1-3-12(17)8-11/h4-7,11-12,17H,1-3,8H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZRGBTZWDIWGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(3-hydroxycyclohexyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B6502865.png)
![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate](/img/structure/B6502868.png)
![2-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B6502886.png)
![1-[2-(4-methoxyphenoxy)ethanesulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B6502899.png)


![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate](/img/structure/B6502915.png)
![ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B6502918.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(3-hydroxycyclohexyl)acetamide](/img/structure/B6502924.png)
![5-[(4-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B6502933.png)
![2-{[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetamide](/img/structure/B6502947.png)
![7-methoxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B6502960.png)
![1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B6502966.png)